![molecular formula C7H7ClN2O B1352403 2-chloro-N-(pyridin-3-yl)acetamide CAS No. 78205-18-2](/img/structure/B1352403.png)
2-chloro-N-(pyridin-3-yl)acetamide
Overview
Description
2-chloro-N-(pyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.59 g/mol . The IUPAC name for this compound is 2-chloro-N-pyridin-3-ylacetamide .
Synthesis Analysis
The synthesis of 2-chloro-N-(pyridin-3-yl)acetamide derivatives has been reported in the literature . A series of new acetamide derivatives have been synthesized under microwave irradiation . The structures of all the compounds were characterized by NMR, FT-IR, and GCMS .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(pyridin-3-yl)acetamide includes a pyridine ring attached to an acetamide group via a nitrogen atom . The acetamide group is substituted with a chlorine atom . The compound’s InChIKey is FTVOPJWASFGKBY-UHFFFAOYSA-N .Chemical Reactions Analysis
There are many reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . Further possible biological effects have also been shown by derivatives of the acetamide moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.59 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 170.0246905 g/mol . The topological polar surface area is 42 Ų .Scientific Research Applications
Herbicide Antidotes and Synthesis 2-chloro-N-(pyridin-3-yl)acetamide derivatives have been explored for their potential as herbicide antidotes. For instance, functionalized 3-(substituted amino)thieno[2,3-b]pyridines bearing azidoacetamide and monothiooxamide fragments, prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, exhibited strong antidote properties against herbicides. The structural integrity of these compounds was confirmed through X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019).
Complexation with Metal Ions The compound has been used to synthesize complexes with various metal ions. For instance, 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, prepared from the reaction of 2-(aminomethyl)pyridin with chloroacetic acid, was used to form complexes with divalent and trivalent metal ions. These complexes were characterized by various spectroscopic techniques and exhibited diverse geometrical structures and biological activities against bacterial strains (Karim et al., 2005).
Coordination Chemistry and Ligand Properties The ligand properties and coordination chemistry of 2-chloro-N-(pyridin-3-yl)acetamide derivatives have been extensively studied. For example, copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands were investigated to understand the steric effects on coordination geometry. These complexes, with sterically demanding ligands, demonstrated unique coordination geometries and formed one-dimensional infinite chains through hydrogen bonds and π-π stacking interactions (Smolentsev, 2017).
Synthesis of Novel Compounds 2-chloro-N-(pyridin-3-yl)acetamide serves as a precursor in the synthesis of various novel compounds. For instance, it was used in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives via nucleophilic substitution with various amines and cyclic amides. This highlights the compound's utility in expanding the scope of chemical compounds (Palamarchuk et al., 2019).
Mechanism of Action
Future Directions
The future directions for the study of 2-chloro-N-(pyridin-3-yl)acetamide could include further exploration of its potential biological activities. Given the reported antimicrobial activity of acetamide derivatives , it would be interesting to investigate whether 2-chloro-N-(pyridin-3-yl)acetamide exhibits similar properties. Additionally, the compound could be explored as a building block for the synthesis of complex heterocyclic compounds .
properties
IUPAC Name |
2-chloro-N-pyridin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-4-7(11)10-6-2-1-3-9-5-6/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOPJWASFGKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408190 | |
Record name | 2-chloro-N-(pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-3-yl)acetamide | |
CAS RN |
78205-18-2 | |
Record name | 2-chloro-N-(pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.